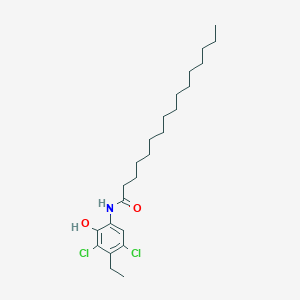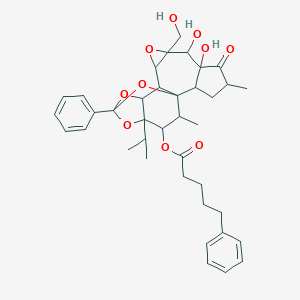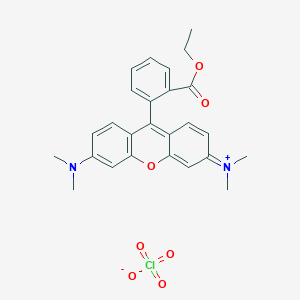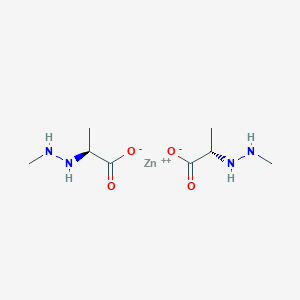
Methylaminoalanine-zinc(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylaminoalanine-zinc(II) is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a complex of zinc(II) and methylaminoalanine, which is a non-proteinogenic amino acid. Methylaminoalanine-zinc(II) has been studied for its ability to interact with biological systems and its potential as a tool for investigating cellular processes.
Mecanismo De Acción
The mechanism of action of methylaminoalanine-zinc(II) is not well understood. However, it is thought to interact with proteins and enzymes in cells, potentially altering their functions and activities.
Biochemical and Physiological Effects
Methylaminoalanine-zinc(II) has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to interact with proteins involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methylaminoalanine-zinc(II) in lab experiments is its ability to interact with proteins and enzymes in cells. This can provide insights into their functions and mechanisms of action. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving methylaminoalanine-zinc(II). One area of interest is its potential as a tool for investigating cellular signaling pathways. Another area is its potential as a therapeutic agent for certain diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
Methylaminoalanine-zinc(II) can be synthesized using a variety of methods. One common method involves the reaction of zinc(II) chloride with methylaminoalanine in solution. The resulting compound can then be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Methylaminoalanine-zinc(II) has been used in a variety of scientific research applications. One area of interest is its potential as a tool for investigating cellular processes. This compound has been shown to interact with proteins and enzymes in cells, which can provide insights into their functions and mechanisms of action.
Propiedades
Número CAS |
124608-38-4 |
|---|---|
Nombre del producto |
Methylaminoalanine-zinc(II) |
Fórmula molecular |
C8H18N4O4Zn |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
zinc;(2S)-2-(2-methylhydrazinyl)propanoate |
InChI |
InChI=1S/2C4H10N2O2.Zn/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1 |
Clave InChI |
OETFAJCWTXIDDL-QHTZZOMLSA-L |
SMILES isomérico |
C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Zn+2] |
SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2] |
SMILES canónico |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2] |
Sinónimos |
alpha-amino-beta-Me-aminopropionic acid zinc(II) complex L-BMMA-zinc(II) L-MeDAP-zinc(II) methylamino-L-alanine-zinc(II) methylaminoalanine-zinc(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






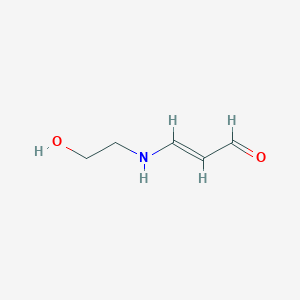


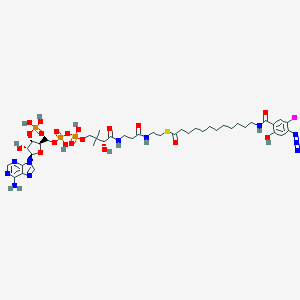
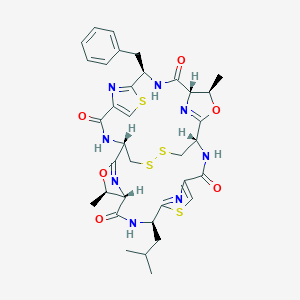
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
